[5-(2-methoxyphenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
CAS No.: 892414-97-0
Cat. No.: VC4970509
Molecular Formula: C27H25N3O3S
Molecular Weight: 471.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892414-97-0 |
|---|---|
| Molecular Formula | C27H25N3O3S |
| Molecular Weight | 471.58 |
| IUPAC Name | [5-(2-methoxyphenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
| Standard InChI | InChI=1S/C27H25N3O3S/c1-16-7-6-8-18(11-16)15-34-27-22-12-21-19(14-31)13-28-17(2)24(21)33-26(22)29-25(30-27)20-9-4-5-10-23(20)32-3/h4-11,13,31H,12,14-15H2,1-3H3 |
| Standard InChI Key | QEFSWXJZDHQUSN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5OC |
Introduction
The compound [5-(2-methoxyphenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule featuring a unique tricyclic structure with multiple functional groups. This heterocyclic compound includes a triazine ring, which suggests potential applications in medicinal chemistry and materials science due to its structural complexity and the presence of nitrogen.
Synthesis and Analysis
The synthesis of this compound typically involves multiple steps, often starting with simpler precursors. Retrosynthetic analysis is a common method used to devise synthetic pathways. Computer-assisted tools like Chematica and ARChem Route Designer can help identify viable synthetic routes by evaluating reaction conditions and predicting yields.
Synthesis Steps
-
Precursor Selection: Identify suitable starting materials that can be transformed into the target compound.
-
Reaction Conditions: Use computer-assisted tools to optimize reaction conditions for each step.
-
Yield Prediction: Predict the yield of each reaction to ensure efficiency.
Potential Applications
Given its complex structure, this compound may have potential applications in:
-
Medicinal Chemistry: Its unique functional groups could interact with biological targets, making it a candidate for drug development.
-
Materials Science: The compound's structure might be useful in designing new materials with specific properties.
Data Table: Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| [5-(2-methoxyphenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | Not specified | Not specified | Medicinal chemistry, materials science |
| 5-{[(2-methoxyphenyl)methyl]sulfanyl}-N-(2-methylphenyl)-4H-1,2,4-triazol-3-amine | C17H18N4OS | 326.4 g/mol | Potential biological activities |
| 2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-3-(3-methylphenyl)quinazolin-4-one | C25H22N2O3S | 430.5 g/mol | Pharmaceutical applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume